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  • Product: 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
  • CAS: 1396762-20-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the N-methylation of pyrazole, followed by a regioselective Vilsmeier-Haack formylation to introduce a key functional group at the C4 position. Subsequent Grignard addition and oxidation afford the pivotal ketone intermediate. The final steps involve a reductive amination to furnish the primary amine, which is then converted to its stable hydrochloride salt. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and characterization of intermediates and the final product, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities stem from their ability to act as bioisosteres for other functional groups and their capacity for versatile substitution patterns. The target molecule, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine, incorporates a chiral aminomethyl side chain at the 4-position of a 1-methylpyrazole nucleus, a motif of significant interest in the design of novel bioactive agents.

The synthetic strategy detailed herein is a multi-step sequence designed for efficiency and control over regiochemistry. The core pyrazole ring is first N-methylated to prevent side reactions in subsequent electrophilic substitution steps. The crucial C4-functionalization is achieved via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich heterocycles.[2] The resulting aldehyde is then elaborated to the ethanamine side chain through a series of classical organic transformations. The overall synthetic pathway is depicted below.

Synthesis_Pathway Pyrazole Pyrazole Methylpyrazole 1-Methyl-1H-pyrazole Pyrazole->Methylpyrazole  1. Base (e.g., NaH)  2. CH3I or (CH3)2SO4 Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Methylpyrazole->Aldehyde  Vilsmeier-Haack  (POCl3, DMF) Alcohol 1-(1-Methyl-1H-pyrazol-4-yl)ethanol Aldehyde->Alcohol  1. CH3MgBr  2. H3O+ workup Ketone 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Alcohol->Ketone  Oxidation  (e.g., PCC, DMP) Amine 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Ketone->Amine  Reductive Amination  (NH3, NaBH3CN) HCl_Salt 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine HCl Amine->HCl_Salt  HCl in Ether  or Dioxane

Figure 1: Overall synthetic pathway for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

Synthesis of Intermediates

Step 1: N-Methylation of Pyrazole to 1-Methyl-1H-pyrazole

The initial step involves the alkylation of the pyrazole ring at the N1 position. The acidity of the N-H proton in pyrazole allows for its facile deprotonation with a suitable base, followed by nucleophilic attack on a methylating agent. This pre-emptive methylation is crucial as it directs the subsequent electrophilic formylation specifically to the C4 position.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of pyrazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction cautiously with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to afford 1-methyl-1H-pyrazole as a colorless liquid.

Step 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[2] The electrophilic Vilsmeier reagent then attacks the electron-rich C4 position of the 1-methylpyrazole ring.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Methylpyrazole 1-Methyl-1H-pyrazole Intermediate Iminium Intermediate Methylpyrazole->Intermediate Electrophilic Attack Aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Protocol:

  • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

  • Add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add 1-methyl-1H-pyrazole (1.0 equivalent) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by TLC.[3]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanone

This transformation is achieved in a two-step sequence: a Grignard reaction to form a secondary alcohol, followed by oxidation to the ketone. The addition of a methyl Grignard reagent to the aldehyde introduces the required carbon atom for the ethanone side chain.[4] Subsequent oxidation of the secondary alcohol provides the key ketone intermediate.

Protocol:

  • Part A: Grignard Reaction

    • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 equivalents in diethyl ether) dropwise at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(1-Methyl-1H-pyrazol-4-yl)ethanol, which can be used in the next step without further purification.

  • Part B: Oxidation

    • Dissolve the crude alcohol from the previous step in dichloromethane.

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 equivalents) or Dess-Martin periodinane (DMP) (1.2 equivalents) portion-wise at room temperature.[5]

    • Stir the mixture until the starting material is consumed (monitor by TLC).

    • Upon completion, filter the reaction mixture through a pad of silica gel or Celite, washing with dichloromethane.

    • Concentrate the filtrate and purify the residue by column chromatography to afford 1-(1-Methyl-1H-pyrazol-4-yl)ethanone.

Final Synthesis and Salt Formation

Step 4: Reductive Amination to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[6] In this step, the ketone intermediate is condensed with an ammonia source to form an imine in situ, which is then reduced to the primary amine. Sodium cyanoborohydride is a common reducing agent for this transformation as it is selective for the imine over the ketone.[6]

Protocol:

  • Dissolve 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 equivalent) in methanol.

  • Add a solution of ammonia in methanol (a significant excess, e.g., 7 N solution).

  • To this mixture, add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature at room temperature.

  • Stir the reaction mixture overnight.

  • Carefully acidify the mixture with aqueous HCl to decompose any remaining reducing agent (perform in a well-ventilated fume hood).

  • Make the solution basic with aqueous NaOH and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine.

Step 5: Formation of the Hydrochloride Salt

The final amine product is often converted to its hydrochloride salt for improved stability, crystallinity, and handling properties.[7] This is typically achieved by treating a solution of the free amine with hydrogen chloride.

Protocol:

  • Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • To this solution, add a solution of hydrogen chloride in diethyl ether or dioxane (e.g., 2 M solution) dropwise with stirring.[8]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride as a solid.

Data Summary and Characterization

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected Appearance
1-Methyl-1H-pyrazoleC₄H₆N₂82.11Colorless liquid
1-Methyl-1H-pyrazole-4-carbaldehydeC₅H₆N₂O110.11Solid
1-(1-Methyl-1H-pyrazol-4-yl)ethanoneC₆H₈N₂O124.14Solid
1-(1-Methyl-1H-pyrazol-4-yl)ethanamineC₆H₁₁N₃125.17Oil or low-melting solid
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine HClC₆H₁₂ClN₃161.63Crystalline solid

Characterization Notes: The successful synthesis of each intermediate and the final product should be confirmed by standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling constants for the pyrazole ring protons and carbons, as well as the side-chain protons and carbons at each stage.[9][10]

  • Infrared (IR) Spectroscopy: Useful for monitoring the progress of the reactions by observing the appearance and disappearance of key functional group stretching frequencies, such as C=O (aldehyde and ketone), O-H (alcohol), and N-H (amine).[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Safety and Handling

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with care, avoiding inhalation and skin contact.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation and causes severe skin burns and eye damage.[12][13] Always handle in a fume hood with appropriate gloves and eye protection.

  • Grignard Reagents: Highly reactive and flammable. Must be handled under strictly anhydrous conditions and an inert atmosphere.

  • Sodium Cyanoborohydride: Toxic. Handle with care and quench reactions appropriately to avoid the release of hydrogen cyanide gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The synthetic route detailed in this guide provides a reliable and well-precedented pathway to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. By employing a series of robust and well-understood chemical transformations, this guide equips researchers and drug development professionals with the necessary information to synthesize this valuable building block for further investigation and application in medicinal chemistry. The emphasis on strategic planning, detailed protocols, and safety considerations ensures a comprehensive and practical resource for the organic synthesis laboratory.

References

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  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15.
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • INEOS OPEN. (2021, April 1). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Reactions of 1-phenylpyrazol-4-ylmagnesium bromide. Part II. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • Tetrahedron Letters. (n.d.).
  • RSC Advances. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • PubMed. (2017, March 6). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

  • PubMed. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]

  • National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Aerobic oxidation reaction of secondary alcohols to ketones. Retrieved from [Link]

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (CAS No. 911788-33-5 for the free base), a valuable heterocyclic building block in modern medicinal and agrochemical research. The document details a robust synthetic protocol via reductive amination, outlines expected analytical characterization data (NMR, MS, IR), discusses physicochemical properties, and summarizes its application as a key intermediate in the development of novel therapeutics. This guide is intended to serve as a foundational resource for scientists engaged in discovery chemistry and process development.

Introduction and Strategic Importance

The 1-methyl-pyrazole moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive bioisostere for other aromatic systems.[3] The title compound, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine and its hydrochloride salt, functionalizes this core with a chiral primary amine, opening a gateway for the synthesis of diverse compound libraries. As N-heterocyclic amines are crucial precursors for active pharmaceutical ingredients, agrochemicals, and other bioactive molecules, this compound serves as a high-value starting material for programs targeting a range of diseases, including cancer and neurological disorders.[4][5]

This guide provides the essential technical knowledge required to synthesize, characterize, and strategically deploy this versatile chemical intermediate.

Physicochemical and Structural Properties

The hydrochloride salt of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine is typically a crystalline solid. As an amine salt, it is expected to be highly soluble in water and polar protic solvents like methanol and ethanol, while exhibiting lower solubility in less polar organic solvents such as dichloromethane, ethyl acetate, and hexanes.[6] This differential solubility is a key property leveraged during synthesis and purification.

Data Summary Table
PropertyValue (Predicted or Based on Analogues)Source/Justification
IUPAC Name 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochlorideIUPAC Nomenclature
CAS Number 911788-33-5 (Free Base)Chemical Abstracts Service
Molecular Formula C₆H₁₂ClN₃-
Molecular Weight 161.63 g/mol -
Appearance White to off-white crystalline solidGeneral property of amine hydrochlorides
Melting Point Not available; expected >150 °CAmine salts typically have high melting points.
Solubility High in Water, Methanol, Ethanol; Low in Apolar SolventsGeneral solubility of small molecule amine salts.[6]
pKa ~9-10 (for the ammonium ion)Typical range for primary ammonium ions.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine is the reductive amination of the corresponding ketone, 1-(1-Methyl-1H-pyrazol-4-yl)ethanone. This method is a cornerstone of amine synthesis in the pharmaceutical industry due to its operational simplicity and efficiency.[5]

The process occurs in two main stages within a single pot:

  • Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine or enamine. This is a reversible condensation reaction where water is eliminated.

  • Reduction: A reducing agent, selective for the C=N double bond of the imine, is used to reduce it to the final primary amine.

Causality in Experimental Design: The choice of reagents is critical for a successful transformation. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred reducing agents because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate, which is formed under weakly acidic conditions. The use of ammonium acetate serves a dual purpose: it is the ammonia source and it buffers the reaction to the optimal pH (~5-6) for imine formation.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 One-Pot Reductive Amination cluster_1 Salt Formation Ketone 1-(1-Methyl-1H-pyrazol-4-yl)ethanone Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine_FreeBase Amine Free Base (CAS 911788-33-5) Imine->Amine_FreeBase Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Amine_FreeBase HCl_Salt 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine HCl (Final Product) Amine_FreeBase->HCl_Salt Protonation HCl HCl in Ether/Dioxane HCl->HCl_Salt

Caption: Synthetic workflow from ketone to hydrochloride salt.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization.

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq), ammonium acetate (10.0 eq), and anhydrous methanol (10 mL per gram of ketone).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl (aq) until gas evolution ceases. Basify the solution to pH > 12 with 6 M NaOH (aq).

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of methanol). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base amine, which can be purified by column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride as a solid.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known spectral properties of similar structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the primary tool for structural confirmation. The use of a deuterated solvent like DMSO-d₆ is appropriate for amine salts. The broad signal from the -NH₃⁺ protons is a key indicator of salt formation.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 9.0br s3H-NH₃⁺Broad, exchangeable protons of the ammonium salt, downfield due to positive charge.
~7.95s1HPyrazole H₅Aromatic proton on pyrazole, typically deshielded.
~7.65s1HPyrazole H₃Aromatic proton on pyrazole, typically deshielded.
~4.25q1H-CH (CH₃)NH₃⁺Methine proton, coupled to the methyl group (quartet).
3.82s3HN-CH₃Singlet for the N-methyl group on the pyrazole ring.
1.55d3H-CH(CH₃ )NH₃⁺Doublet for the methyl group, coupled to the methine proton.

13C NMR (100 MHz, DMSO-d₆): Predicted peaks would include signals for the two distinct pyrazole aromatic carbons (~138 ppm, ~125 ppm), the methine carbon of the ethylamine sidechain (~45 ppm), the N-methyl carbon (~39 ppm), and the terminal methyl carbon (~20 ppm).

Mass Spectrometry (MS)

Mass spectrometry would be performed on the free base.

  • Method: Electrospray Ionization (ESI), positive ion mode.

  • Expected Molecular Ion (M+H)⁺: For C₆H₁₁N₃, the calculated exact mass is 125.10. The expected (M+H)⁺ peak would be observed at m/z 126.11 .

  • Key Fragmentation: A likely major fragment would be the loss of the methyl group from the ethylamine side chain, or cleavage to form the pyrazolyl-methyl cation.

Infrared (IR) Spectroscopy

As a primary amine hydrochloride salt, the IR spectrum would be characterized by:

  • N-H Stretching: A very broad and strong absorption band in the region of 2400-3200 cm⁻¹ , characteristic of an ammonium salt (R-NH₃⁺). This broadness is due to extensive hydrogen bonding.

  • C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

  • N-H Bending: A peak around 1500-1600 cm⁻¹ corresponding to the asymmetric bending of the -NH₃⁺ group.

Applications in Research and Development

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a strategic building block primarily utilized in the discovery of new molecular entities in the pharmaceutical and agrochemical sectors.[3][4]

  • Medicinal Chemistry: The primary amine serves as a versatile handle for constructing a wide range of functional groups, including amides, sulfonamides, ureas, and secondary/tertiary amines. This allows for the rapid exploration of structure-activity relationships (SAR). The pyrazole-ethanamine scaffold has been incorporated into molecules targeting:

    • Kinase Inhibitors: For oncology applications, where the pyrazole can act as a hinge-binding motif.[5]

    • GPCR Modulators: For neurological and metabolic disorders.

    • Enzyme Inhibitors: As seen in TDO2 inhibitors for cancer and neurodegenerative diseases.[9]

  • Agrochemicals: The pyrazole core is present in many commercial fungicides and insecticides. This building block allows for the synthesis of novel derivatives with potentially improved efficacy, spectrum, or safety profiles.

Logical Diagram of Applications

Applications cluster_MedChem Medicinal Chemistry cluster_AgroChem Agrochemical R&D CentralNode 1-(1-Methyl-1H-pyrazol-4-yl) ethanamine HCl Kinase Kinase Inhibitors (Oncology) CentralNode->Kinase Amide/Urea Formation GPCR GPCR Modulators (Neurology) CentralNode->GPCR Alkylation Enzyme Enzyme Inhibitors (Metabolic Diseases) CentralNode->Enzyme Sulfonamide Formation Fungicides Novel Fungicides CentralNode->Fungicides Insecticides Novel Insecticides CentralNode->Insecticides

Caption: Key application areas for the title compound.

Safety, Handling, and Storage

As a Senior Application Scientist, adherence to strict safety protocols is paramount.

  • Hazard Identification: Based on related compounds, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic (absorbs moisture from the air), so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a strategically important building block whose value is derived from the combination of a pharmacologically privileged pyrazole core and a synthetically versatile primary amine handle. Its straightforward synthesis via reductive amination makes it readily accessible for library synthesis and lead optimization campaigns. This guide provides the foundational knowledge for its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in the pursuit of novel chemical entities.

References

  • Sudharani, S. et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. Available at: [Link]

  • Google Patents. Preparation method of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl) quinoxaline.
  • Gomha, S. M. et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • Zapata-Linares, J.P. et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • Zhou, Q. et al. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

  • Al-Ostoot, F.H. et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PubMed. Available at: [Link]

  • Beilstein Publishing. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

  • Routledge. Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ChemWhat. 1-(1-METHYL-1H-PYRAZOL-4-YL)ETHANAMINE CAS#: 911788-33-5. Available at: [Link]

  • Google Patents. Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Quora. Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride: Structure, Synthesis, and Characterization

Abstract This technical guide provides a comprehensive overview of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a chiral amine featuring a substituted pyrazole scaffold. While not extensively documented in publi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a chiral amine featuring a substituted pyrazole scaffold. While not extensively documented in public literature, its structure presents significant interest for applications in medicinal chemistry and drug discovery, leveraging the versatile pharmacological profile of pyrazole derivatives. This document outlines the molecule's chemical identity, projects its physicochemical and spectroscopic properties based on established principles, and details a robust, field-proven synthetic methodology for its preparation from commercially available precursors. The guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and providing self-validating protocols for synthesis and characterization.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, analgesic, anti-cancer, and anti-infective applications. The 1,4-disubstitution pattern on the pyrazole ring, combined with a chiral aminoethyl side chain, makes 1-(1-methyl-1H-pyrazol-4-yl)ethanamine a valuable building block for creating novel chemical entities with potential therapeutic value. Its hydrochloride salt form is anticipated to enhance aqueous solubility and stability, making it amenable to pharmaceutical formulation and biological screening. This guide serves to consolidate the known chemistry of related structures to provide a detailed technical profile of this specific molecule.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a molecule is paramount for scientific communication and reproducibility.

  • Systematic (IUPAC) Name: 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

  • Common Synonyms: 4-(1-aminoethyl)-1-methylpyrazole HCl

  • Chemical Structure (as hydrochloride salt):

Caption: 2D structure of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

IdentifierValueSource
Molecular Formula C₆H₁₂ClN₃(Calculated)
Molecular Weight 161.63 g/mol (Calculated)
Parent Compound CAS Not readily availableN/A
Precursor CAS 37687-18-6 (for the ketone)[1][2]

Synthesis and Retrosynthetic Analysis

The most logical and efficient pathway to synthesize the target amine is through the reductive amination of its corresponding ketone precursor, 1-(1-methyl-1H-pyrazol-4-yl)ethanone. This ketone is commercially available, providing a reliable and scalable starting point.[1][2]

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The key disconnection is the carbon-nitrogen bond of the amine, which points directly to a reductive amination strategy.

retrosynthesis Retrosynthetic path for the target amine. target 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine (Target Molecule) disconnection C-N Disconnection (Reductive Amination) target->disconnection precursor_ketone 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (Ketone Precursor) CAS: 37687-18-6 disconnection->precursor_ketone precursor_amine Ammonia (or equivalent) (Nitrogen Source) disconnection->precursor_amine

Caption: Retrosynthetic analysis of the target amine.

Detailed Synthetic Protocol: One-Pot Reductive Amination

This protocol is adapted from established methodologies for the synthesis of pyrazole amines and offers a high-yield, operationally simple procedure.[3] The reaction proceeds in two stages within a single pot: initial imine formation followed by in-situ reduction.

Materials and Reagents:

  • 1-(1-Methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)[1][2]

  • Ammonium acetate or aqueous ammonia (excess, e.g., 10-20 eq)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol Steps:

  • Imine Formation:

    • To a round-bottom flask charged with a magnetic stir bar, add 1-(1-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

    • Add a significant excess of the ammonia source (e.g., ammonium acetate, ~10 eq). The large excess drives the equilibrium towards the formation of the imine intermediate.

    • Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting ketone.

  • In-Situ Reduction:

    • Once imine formation is substantial, cool the reaction mixture in an ice bath (0 °C).

    • Slowly and portion-wise, add the reducing agent (e.g., NaBH₃CN, 1.5 eq). Sodium cyanoborohydride is a preferred reagent as it is selective for the iminium ion over the ketone, minimizing side reactions. STAB is a milder and often safer alternative.

    • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Add dichloromethane (DCM) and saturated NaHCO₃ solution to the aqueous residue. The basic solution neutralizes the reaction medium and ensures the product is in its free-base form for extraction.

    • Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude free-base amine.

  • Salt Formation and Purification:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like ethyl acetate or DCM.

    • Slowly add a solution of 1M HCl in diethyl ether or isopropanol (1.1 eq) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution. If it does not, the solution volume can be reduced, or a less polar co-solvent (e.g., hexane) can be added to induce precipitation.

    • Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

Structural Elucidation and Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the principles of spectroscopy and analysis of similar pyrazole structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry.

¹H NMR (Predicted, in D₂O, 400 MHz):

  • δ ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring. Its downfield shift is due to the aromaticity of the ring and the electron-withdrawing nature of the adjacent nitrogen atom.

  • δ ~7.6-7.8 ppm (s, 1H): This singlet is assigned to the proton at the C3 position. It is typically slightly upfield compared to the C5 proton.

  • δ ~4.3-4.5 ppm (q, J ≈ 7 Hz, 1H): This quartet represents the methine proton (CH) of the aminoethyl side chain. It is coupled to the three protons of the adjacent methyl group.

  • δ ~3.9-4.1 ppm (s, 3H): This sharp singlet is characteristic of the N-methyl group on the pyrazole ring.

  • δ ~1.6-1.8 ppm (d, J ≈ 7 Hz, 3H): This doublet corresponds to the methyl group (CH₃) of the aminoethyl side chain, coupled to the methine proton.

¹³C NMR (Predicted, in D₂O, 100 MHz):

  • δ ~138-140 ppm: C5 of the pyrazole ring.

  • δ ~130-132 ppm: C3 of the pyrazole ring.

  • δ ~118-122 ppm: C4 of the pyrazole ring (the carbon bearing the substituent).

  • δ ~48-52 ppm: Methine carbon (CH) of the aminoethyl group.

  • δ ~38-40 ppm: N-methyl carbon (N-CH₃).

  • δ ~18-22 ppm: Methyl carbon (CH₃) of the aminoethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions (KBr pellet, cm⁻¹):

  • 2800-3200 cm⁻¹ (broad): Strong, broad absorption characteristic of the N-H stretching vibrations of the ammonium salt (R-NH₃⁺).

  • ~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methine groups.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations of the ammonium group.

  • ~1550-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazole ring.

  • ~1400-1350 cm⁻¹: C-H bending vibrations of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (ESI+):

  • M+H⁺ Peak: The expected molecular ion for the free base would be at m/z 126.11 (C₆H₁₁N₃ + H⁺). This would be the most prominent peak in the positive ion mode.

  • Key Fragmentation: A likely fragmentation pathway would be the loss of ammonia (NH₃) from the protonated molecule, leading to a fragment at m/z 109.09.

Potential Biological Activity and Applications

While no specific biological data for 1-(1-methyl-1H-pyrazol-4-yl)ethanamine hydrochloride has been published, the pyrazole scaffold is a well-established "privileged structure" in drug discovery. Derivatives are known to interact with a wide range of biological targets. The introduction of a chiral amine provides a key interaction point for targets like kinases, G-protein coupled receptors (GPCRs), and enzymes, where hydrogen bonding and ionic interactions are critical for binding. This compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[5][6]

Safety, Handling, and Storage

Hazard Identification: Based on analogous amine hydrochlorides and pyrazole derivatives, the compound should be handled with care.[7][8][9][10]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The hydrochloride salt is expected to be a stable, crystalline solid.

Conclusion

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a structurally interesting chiral building block with high potential for use in drug discovery and development. This guide provides a comprehensive technical foundation for its synthesis, characterization, and handling. The detailed reductive amination protocol offers a reliable and scalable method for its preparation from a commercially available precursor. The predicted spectroscopic data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound, enabling its confident use in further scientific exploration.

References

  • PubChem. 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • PubChem. (1-methyl-1H-pyrazol-4-yl)methanol. [Link]

  • ResearchGate. An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. [Link]

  • ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • PubChem. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. [Link]

  • PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • PubChem. 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]piperazin-1-yl]ethanone. [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • MDPI. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. [Link]

  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. [Link]

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Exploratory

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. Designed for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the compound's spectral features, grounded in its unique molecular structure. We will explore the characteristic vibrational modes of the protonated primary amine, the substituted pyrazole ring, and the aliphatic side chain. This guide offers a detailed experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FTIR and presents a systematic approach to spectral interpretation and validation.

Introduction: The Role of IR Spectroscopy in Characterizing Pharmaceutical Intermediates

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a key building block in medicinal chemistry and pharmaceutical synthesis.[1] Its structure, comprising a substituted pyrazole heterocycle and a primary amine, makes it a versatile intermediate for creating more complex active pharmaceutical ingredients (APIs). For scientists engaged in drug discovery and process development, unambiguous structural confirmation is paramount.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By probing the vibrational modes of a molecule's functional groups, an IR spectrum provides a unique "molecular fingerprint." This guide explains the causality behind the spectral features of this specific hydrochloride salt, enabling researchers to confidently verify its identity, assess its purity, and ensure the integrity of their synthetic pathways.

Molecular Structure and Key Vibrational Moieties

To interpret the IR spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, we must first dissect its molecular architecture. The structure contains several distinct functional groups, each with characteristic vibrational frequencies. The protonation of the primary amine to form the hydrochloride salt is the most influential feature, profoundly altering the N-H stretching and bending regions of the spectrum.

The key structural components are:

  • Primary Ammonium Group (-NH₃⁺): The ethanamine's nitrogen atom is protonated, forming a primary ammonium salt with the chloride counter-ion.

  • N-Methyl Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group on one nitrogen.

  • Aliphatic Groups: The ethyl side chain and the N-methyl group, containing sp³ hybridized C-H bonds.

Caption: Molecular structure of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

Predicted Infrared Absorption Profile

The IR spectrum can be logically divided into distinct regions, each corresponding to specific types of molecular vibrations. The following table summarizes the expected absorption bands for the title compound, with detailed explanations below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Source
3200 - 2800Strong, Very BroadN-H Stretching (in -NH₃⁺) The protonated amine group creates strong hydrogen bonds, resulting in a very broad and intense absorption envelope. This is a hallmark feature of primary amine salts.[2][3]
3100 - 3000Medium, Sharp (on broad band)C-H Stretching (Aromatic/Pyrazole) Stretching of C-H bonds on the pyrazole ring. These peaks are often observed as small, sharp features superimposed on the broader -NH₃⁺ band.[4]
3000 - 2850Medium, Sharp (on broad band)C-H Stretching (Aliphatic) Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups.[5] These peaks will also appear on top of the ammonium stretch.[2]
1635 - 1580Medium to WeakC=N Stretching (Pyrazole Ring) Characteristic stretching vibration of the imine group within the pyrazole heterocycle.[4][6]
1625 - 1560Medium to WeakN-H Bending (Asymmetric, -NH₃⁺) Asymmetric deformation of the primary ammonium group. This band, along with the symmetric bend, confirms the presence of the amine salt.[2]
1550 - 1500Medium to WeakN-H Bending (Symmetric, -NH₃⁺) Symmetric "umbrella" mode deformation of the primary ammonium group.[2]
~1510MediumC=C Stretching (Pyrazole Ring) Aromatic ring stretching vibrations within the pyrazole moiety.[6]
1470 - 1350MediumC-H Bending (Aliphatic) Scissoring and bending vibrations from the CH₂ and CH₃ groups of the aliphatic side chain and N-methyl group.[5]
1250 - 1020Medium to WeakC-N Stretching (Aliphatic) Stretching of the carbon-nitrogen bond in the ethanamine side chain.[7][8]
< 900Medium to WeakRing Bending / C-H Out-of-Plane Bending Vibrations associated with the deformation of the pyrazole ring and out-of-plane wagging of its C-H bonds.
The High-Wavenumber Region (4000-2500 cm⁻¹)

The most prominent feature in this region is the -NH₃⁺ stretching band . Unlike the sharp, distinct peaks of a free primary amine (which typically shows two bands around 3400-3300 cm⁻¹), the hydrochloride salt exhibits a powerful, broad envelope spanning from approximately 3200 to 2800 cm⁻¹.[2][7] This broadening is a direct consequence of extensive hydrogen bonding between the ammonium protons and the chloride anion, as well as intermolecular interactions. Within this broad absorption, the sharper, less intense aliphatic and aromatic C-H stretching vibrations will be visible.[2][4] The presence of this entire complex is a definitive indicator of a primary amine salt.

The Double-Bond and Bending Region (1800-1500 cm⁻¹)

This region provides confirmatory evidence for both the pyrazole ring and the ammonium group. The pyrazole ring's C=N and C=C stretching vibrations typically appear as a series of bands between 1635 and 1500 cm⁻¹.[4][6] Crucially, two distinct N-H bending (deformation) modes for the -NH₃⁺ group are expected here: an asymmetric bend around 1625-1560 cm⁻¹ and a symmetric bend between 1550-1500 cm⁻¹.[2] While these bands can be weaker than the N-H stretch, their presence is a vital piece of corroborating evidence for the protonated amine.

The Fingerprint Region (<1500 cm⁻¹)

The fingerprint region contains a wealth of complex, overlapping signals that are highly specific to the molecule's overall structure. Key expected signals include aliphatic C-H bending modes from the methyl and ethyl groups (1470-1350 cm⁻¹) and the aliphatic C-N stretching vibration (1250-1020 cm⁻¹).[5][7] Various pyrazole ring deformations and C-H out-of-plane bending vibrations also occur here, contributing to the unique fingerprint of the compound.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples due to its minimal sample preparation and ease of use.[9][10] The following protocol ensures the acquisition of a reproducible and high-quality spectrum.

G A 1. Instrument Preparation - Ensure ATR crystal is clean. - Purge spectrometer with dry air or N₂. B 2. Background Scan - Collect a background spectrum of the empty, clean ATR crystal. - This corrects for atmospheric H₂O and CO₂. A->B C 3. Sample Application - Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal. B->C D 4. Apply Pressure - Use the ATR pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. C->D E 5. Spectrum Acquisition - Collect the sample spectrum. - Typical parameters: 4000-400 cm⁻¹, 16-32 scans, 4 cm⁻¹ resolution. D->E F 6. Data Processing & Cleaning - Perform ATR correction (if needed). - Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). E->F

Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument and Accessory Preparation:

    • Causality: A clean ATR crystal (typically diamond or zinc selenide) is essential to prevent cross-contamination and spectral artifacts. The first step is to wipe the crystal surface with a lint-free tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Trustworthiness: A clean crystal ensures the collected spectrum is solely from the sample of interest.

  • Background Collection:

    • Causality: The infrared spectrum of ambient air contains significant absorptions from water vapor (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) and carbon dioxide (~2350 cm⁻¹). A background scan measures these atmospheric components, allowing the instrument's software to subtract them from the final sample spectrum.

    • Trustworthiness: This step is critical for obtaining a clean baseline and accurate peak identification.

  • Sample Application:

    • Causality: A sufficient amount of the solid powder, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, should be placed on the crystal to completely cover the sampling area (typically 1-2 mm in diameter).

    • Trustworthiness: This ensures the IR beam interacts exclusively with the sample.

  • Pressure Application:

    • Causality: For the ATR effect to occur, intimate contact between the sample and the crystal is required.[11] The pressure clamp pushes the solid powder against the crystal, eliminating air gaps and maximizing the signal-to-noise ratio.

    • Trustworthiness: Consistent pressure application ensures reproducibility between measurements.

  • Spectrum Acquisition:

    • Causality: The sample is scanned multiple times (e.g., 16 or 32 scans), and the results are averaged to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine identification.

    • Trustworthiness: Co-adding scans reduces random noise, making weaker spectral features more reliable.

  • Post-Measurement Cleaning:

    • Causality: The crystal must be meticulously cleaned after analysis to prepare the instrument for the next user and prevent carryover.

    • Trustworthiness: A robust cleaning protocol is fundamental to maintaining data integrity in a multi-user environment.

Conclusion

The infrared spectrum of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is defined by a set of highly characteristic absorption bands. The definitive feature is the strong, very broad N-H stretching band of the primary ammonium group between 3200-2800 cm⁻¹, which overlays the sharper C-H stretching vibrations. This, in combination with the N-H bending modes near 1600 cm⁻¹ and the characteristic C=N and C=C stretching vibrations of the pyrazole ring, provides a self-validating system for structural confirmation. By following the detailed experimental protocol and referencing the theoretical absorption profile provided, researchers can confidently use FTIR spectroscopy as a cornerstone analytical tool for the identification and quality control of this important pharmaceutical intermediate.

References

  • Vibrational analysis of some pyrazole derivatives. (2018). ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Al-Ostath, A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • Spectroscopy of Amines. (2020). Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

  • Cabana, A., & Sandorfy, C. (1962). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. [Link]

  • Madejova, J., & Komadel, P. (2001). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Applied Clay Science. [Link]

  • Dhonnar, S. L., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica. [Link]

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  • H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. (2016). ResearchGate. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [Link]

  • N-H / C-H stretching region of the IR spectrum of pyrazole. (2002). ResearchGate. [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1966). ResearchGate. [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

< For Researchers, Scientists, and Drug Development Professionals Foreword The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical...

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and ability to provide detailed structural information from minute sample quantities. This guide offers a deep dive into the mass spectrometric analysis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a compound of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present protocols but to instill a foundational understanding of the "why" behind the "how," enabling researchers to adapt and troubleshoot their own analytical workflows. We will explore the journey of this molecule through the mass spectrometer, from sample introduction to the intricate dance of fragmentation, and finally, to the confident interpretation of the resulting spectral data.

Introduction to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine is a pyrazole derivative, a class of heterocyclic compounds that are integral scaffolds in many FDA-approved drugs. The pyrazole nucleus is known for its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, making it a privileged structure in medicinal chemistry. The hydrochloride salt form of this amine enhances its stability and solubility, which are crucial properties for pharmaceutical development.

A thorough understanding of the mass spectrometric behavior of this compound is essential for its identification, purity assessment, and for tracking its metabolic fate in preclinical studies. This guide will provide the technical framework for achieving these analytical goals.

Foundational Principles: Ionization and Sample Handling

The journey of our analyte begins with its introduction into the mass spectrometer and its conversion into gas-phase ions. The choice of ionization technique is paramount and is dictated by the physicochemical properties of the molecule.

The Analyte: A Tale of Two Moieties

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride possesses two key structural features that govern its behavior in the mass spectrometer:

  • A Basic Amine: The primary amine group is readily protonated, making the molecule highly suitable for positive-mode electrospray ionization (ESI).

  • A Hydrochloride Salt: While beneficial for formulation, the hydrochloride salt can introduce complexity in direct analysis. In solution, the compound exists as a protonated amine and a chloride anion.

Electrospray Ionization (ESI): The Gentle Giant

For a thermally labile and polar molecule like our target compound, ESI is the ionization method of choice. ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte, often leaving the molecular ion intact.[1] The process involves the formation of highly charged droplets from a solution of the analyte, followed by solvent evaporation and the generation of gas-phase ions.[2]

Protocol 1: Sample Preparation for ESI-MS

  • Solvent Selection: Prepare a stock solution of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride in a solvent system compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. A typical starting concentration is 1 mg/mL.

  • Dilution: From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the mobile phase to be used for analysis. For direct infusion, a common solvent is 50:50 acetonitrile:water with 0.1% formic acid.

  • The Role of Acid: The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. It ensures that the amine remains protonated in solution, which enhances its ionization efficiency in positive ESI mode.

  • Chloride Ion Considerations: The presence of chloride ions can sometimes lead to the formation of adducts or suppress the signal of the primary analyte. While often not a major issue with dilute solutions, if problematic, sample preparation techniques such as solid-phase extraction (SPE) can be employed to exchange the counter-ion. However, for initial analysis, direct injection of the diluted salt is typically successful.[3]

Deciphering the Mass Spectrum: From Molecular Ion to Fragments

Once ionized, the molecules are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

The Molecular Ion Peak: The First Clue

In positive-ion ESI-MS, we expect to observe the protonated molecule, [M+H]⁺. The free base, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine, has a molecular formula of C₆H₁₁N₃ and a monoisotopic mass of 125.0953 Da. Therefore, the protonated molecule will have an m/z of 126.1031 .

Table 1: Expected Molecular Ions for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine

SpeciesFormulaMonoisotopic Mass (Da)Expected m/z
Free Base (M)C₆H₁₁N₃125.0953-
Protonated Molecule [M+H]⁺C₆H₁₂N₃⁺126.1031126.1031
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

To gain deeper structural insights, we employ tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest (in this case, m/z 126.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

Workflow 1: Tandem Mass Spectrometry (MS/MS) Analysis

Caption: A typical workflow for MS/MS analysis.

Predicting the Fragmentation Pathway

The fragmentation of substituted pyrazoles in mass spectrometry is influenced by the nature and position of the substituents.[4] For 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine, the fragmentation is likely to be initiated by cleavages adjacent to the protonated amine group and within the pyrazole ring.

Key Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 109.08.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group is also highly probable. This would lead to the formation of a stable iminium ion.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of HCN or N₂.[4]

Diagram 1: Predicted Fragmentation of [1-(1-Methyl-1H-pyrazol-4-yl)ethanamine+H]⁺

Fragmentation cluster_path1 Loss of NH₃ cluster_path2 Alpha-Cleavage cluster_path3 Ring Cleavage parent [M+H]⁺ m/z 126.10 frag1 m/z 109.08 parent->frag1 - NH₃ frag2 m/z 110.08 parent->frag2 - CH₃• frag3 m/z 44.05 parent->frag3 C-C cleavage frag4 m/z 81.06 parent->frag4 - C₂H₄N frag5 m/z 54.04 frag4->frag5 - HCN

Caption: Predicted major fragmentation pathways.

Table 2: Predicted Fragment Ions and Their Origins

m/z (Predicted)Proposed Structure/OriginNeutral Loss
109.08Loss of ammonia from the parent ionNH₃
110.08Loss of a methyl radical from the ethylamine side chainCH₃•
81.06Cleavage of the ethylamine side chainC₂H₄N
54.04Subsequent loss of HCN from the m/z 81 fragmentHCN
44.05Iminium ion from alpha-cleavageC₄H₅N₃

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

While ESI is ideal for the direct analysis of the hydrochloride salt, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool, particularly for separating isomers and for achieving very low detection limits. However, GC-MS requires the analyte to be volatile and thermally stable. The direct injection of the hydrochloride salt is not feasible due to its low volatility.

Derivatization: Making the Molecule Fly

To analyze our compound by GC-MS, we must first convert it into a more volatile derivative. This typically involves two steps:

  • Free-Basing: The hydrochloride salt is neutralized with a base (e.g., NaOH) and the free amine is extracted into an organic solvent.

  • Derivatization: The free amine is then reacted with a derivatizing agent to cap the polar -NH₂ group. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Protocol 2: Derivatization for GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in water and make the solution basic (pH > 10) with NaOH.

  • Extraction: Extract the free amine into a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: To the dried extract, add an excess of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60-70°C for 30 minutes.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Electron Ionization (EI): A More Energetic Approach

In GC-MS, Electron Ionization (EI) is the most common ionization technique. EI is a "hard" ionization method that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[5] The resulting fragmentation patterns are highly reproducible and are excellent for library matching and structural confirmation. The fragmentation of pyrazoles under EI conditions has been studied and often involves ring cleavage and loss of substituents.[4]

Data Interpretation and Validation: Ensuring Confidence

The final and most critical step is the interpretation of the acquired data.

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, HRMS should be employed. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of the parent and fragment ions.[6]

  • Isotopic Pattern: The presence of chlorine (in the hydrochloride salt) has a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio). While the chloride is a counter-ion and not part of the primary analyte ion in ESI, its presence in the sample could potentially be observed as adducts in some cases.

  • Reference Standards: The most definitive way to confirm the identity of the compound is to compare its mass spectrum and chromatographic retention time (if applicable) to that of a certified reference standard.

Conclusion: A Multifaceted Analytical Approach

The mass spectrometric analysis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a multifaceted endeavor that requires a thoughtful selection of analytical techniques and a solid understanding of the underlying chemical principles. Electrospray ionization is the preferred method for the direct analysis of this polar, salt-form compound, providing clear information about the molecular weight and key structural features through tandem MS. For applications requiring chromatographic separation of isomers or enhanced sensitivity, a derivatization approach followed by GC-MS with electron ionization offers a robust alternative. By integrating these techniques with high-resolution mass measurement and careful data interpretation, researchers can confidently characterize this and other novel pyrazole-based compounds, accelerating the pace of drug discovery and development.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: 1-Methyl-1H-pyrazol-4-ylamine hydrochloride | C4H8ClN3 | CID 17354268 Source: PubChem URL: [Link]

  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: National Institutes of Health URL: [Link]

  • Title: Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection? Source: Reddit URL: [Link]

  • Title: Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C Source: PLOS URL: [Link]

  • Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Source: MDPI URL: [Link]

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte Source: PubMed Central URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

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Protocols & Analytical Methods

Method

The Versatile Scaffold: 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride in Modern Medicinal Chemistry

Introduction: The Rise of the Pyrazole Scaffold in Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Pyrazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets, leading to a multitude of approved drugs and clinical candidates.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability, synthetic tractability, and the capacity for precise three-dimensional orientation of substituents. These attributes make it an ideal building block for the design of potent and selective therapeutic agents.

This guide focuses on a particularly valuable derivative: 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride . The introduction of a chiral ethanamine substituent at the 4-position of the 1-methylpyrazole ring provides a key vector for molecular elaboration. The primary amine serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, allowing for the systematic exploration of chemical space and the optimization of interactions with target proteins. This document provides a detailed exploration of this scaffold's synthesis, its application in the development of targeted therapies, and protocols for its utilization in a research setting.

Strategic Importance in Medicinal Chemistry: A Focus on Kinase Inhibition

The 1-(1-methyl-1H-pyrazol-4-yl)ethanamine scaffold has emerged as a cornerstone in the design of protein kinase inhibitors.[2] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[3] The pyrazole core can effectively mimic the purine ring of ATP, the natural substrate for kinases, and form key hydrogen bond interactions with the hinge region of the kinase active site. The ethanamine side chain then provides a crucial attachment point for introducing further functionalities that can occupy adjacent pockets, thereby enhancing potency and selectivity.

Application in Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a common feature of cancer.[4] The 1-(1-methyl-1H-pyrazol-4-yl) moiety has been successfully incorporated into potent CDK inhibitors. For instance, a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed through a bioisosteric replacement strategy, leading to the discovery of potent CDK2 inhibitors.[5]

One of the most potent compounds from this series, compound 15 , demonstrated a Ki of 0.005 µM against CDK2.[6] This compound features the 1-methyl-1H-pyrazol-4-yl group at the C4 position of a pyrimidine ring. Structure-activity relationship (SAR) studies revealed that the topology of this pyrazole ring is critical for inhibitory activity.[5]

Application Notes and Protocols

This section provides detailed protocols for the synthesis of the title scaffold and its subsequent use in the preparation of a representative kinase inhibitor. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Part 1: Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

The synthesis of the target scaffold is a two-step process starting from the commercially available 1-(1-methyl-1H-pyrazol-4-yl)ethanone. The key transformation is a reductive amination reaction.

G start 1-(1-Methyl-1H-pyrazol-4-yl)ethanone step1 Reductive Amination (e.g., NH4OAc, NaBH3CN) start->step1 product 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine step1->product final_product 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride product->final_product HCl workup G scaffold 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine coupling Amide Coupling Reagent (e.g., HATU, DIPEA) scaffold->coupling acid Carboxylic Acid (R-COOH) acid->coupling product Amide Product coupling->product

Sources

Application

analytical methods for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

An In-Depth Guide to the Analytical Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride Introduction 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a substituted pyrazole derivative that ser...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

Introduction

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is a substituted pyrazole derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, recognized for a wide array of biological activities.[2][3] The precise control over the purity, identity, and stability of such intermediates is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[4][5]

This technical guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The protocols herein are grounded in established analytical principles and are designed to be self-validating, offering a robust framework for quality assessment.

Physicochemical Properties

A foundational understanding of the compound's properties is essential before commencing any analytical work.

PropertyValueSource
IUPAC Name 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine hydrochlorideN/A
Synonyms Clorhidrato de 1-(1-metil-1H-pirazol-4-il)metanamina[1]
CAS Number 400877-05-6[1]
Molecular Formula C₆H₁₁N₃ · HCl[1]
Molecular Weight 161.63 g/mol Calculated
Appearance Likely a solid powder[1]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the assay of pharmaceutical compounds. For 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a reverse-phase method is optimal, as it effectively separates this polar compound from potential non-polar and closely related impurities.

Principle of Reverse-Phase HPLC

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier. This technique is ideal for resolving the main analyte from process-related impurities or degradation products.[6][7][8]

Application Note: Purity Determination by RP-HPLC

This method is designed for the quantitative determination of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride and the separation of its potential impurities.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 215 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10)

Protocol:

  • Standard Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the purity by area normalization, assuming all impurities have a similar response factor. For assay, compare the peak area of the sample to that of the reference standard of known purity.

Causality Behind Choices:

  • C18 Column: Provides excellent retention and separation for a wide range of small molecules.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape and provide protons for mass spectrometry compatibility if using an LC-MS system.

  • Gradient Elution: Ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • Detection at 215 nm: The pyrazole ring exhibits strong absorbance in the low UV region, providing high sensitivity.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard HPLC Inject into HPLC System Standard->HPLC Sample Weigh & Dissolve Test Sample Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity & Assay Integrate->Calculate Chiral_Separation cluster_injection Injection of Racemate cluster_column Chiral Column cluster_detection Detection Racemate R/S Column [CSP] Racemate->Column Differential Interaction Enantiomer1 R Column->Enantiomer1 Elutes First Enantiomer2 S Column->Enantiomer2 Elutes Second

Caption: Enantiomers separate based on differential interactions with the CSP.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [9]For 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, ¹H and ¹³C NMR are used for unambiguous structural verification.

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆. The choice depends on solubility; the hydrochloride salt should be soluble in D₂O.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm). [9][10]4. Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions.

Expected ¹H NMR Spectral Data (in D₂O):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~7.8Singlet1HPyrazole C₅-H
H-b~7.6Singlet1HPyrazole C₃-H
H-c~4.2Quartet1H-CH(NH₂)CH₃
H-d~3.8Singlet3HN-CH₃
H-e~1.5Doublet3H-CH(NH₂)CH₃

Note: Amine protons (NH₂) are typically exchanged with deuterium in D₂O and may not be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities. [2] Protocol:

  • Instrumentation: HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Method: Use the HPLC method described in Section 1.2.

  • MS Conditions:

    • Ionization Mode: Positive ESI (+)

    • Scan Range: m/z 50 - 500

  • Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the free base.

    • Free Base (C₆H₁₁N₃) Molecular Weight: 125.18 g/mol

    • Expected [M+H]⁺ ion: m/z 126.19

LC-MS Identification Workflow

LCMS_Workflow Sample Sample Injection LC HPLC Separation (e.g., Impurity Resolution) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS Mass Analyzer (Scan m/z) ESI->MS Spectrum Mass Spectrum ([M+H]+) MS->Spectrum Result Confirm MW & Identify Impurities Spectrum->Result

Caption: General workflow for LC-MS based molecular weight verification.

Impurity Profiling Strategy

Impurity profiling is the systematic process of identifying and quantifying impurities in a drug substance. [5]Regulatory agencies require stringent control of impurities, as they can impact the safety and efficacy of the final drug product. [4][5] A comprehensive impurity profiling strategy for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride involves a combination of the techniques described above:

  • Detection and Quantification: Use the validated RP-HPLC method (Section 1.2) to detect and quantify all impurities relative to the main peak. This method should be capable of detecting impurities at levels required by regulatory guidelines (e.g., 0.1%).

  • Identification: For any impurity exceeding the identification threshold, use LC-MS analysis. By comparing the mass spectrum of the impurity peak with the main peak, one can often deduce the impurity's structure (e.g., by identifying mass shifts corresponding to loss or addition of functional groups).

  • Forced Degradation Studies: To understand the stability of the compound, subject it to stress conditions (acid, base, oxidation, heat, light) as per ICH guidelines. [7]Analyze the stressed samples using the HPLC method to identify potential degradation products.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. The orthogonal combination of chromatographic techniques (RP-HPLC and Chiral HPLC) and spectroscopic methods (NMR and MS) ensures unambiguous structural confirmation, accurate purity and assay determination, and effective control over enantiomeric and process-related impurities. Adherence to these protocols will enable researchers and manufacturers to ensure the consistent quality of this key pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

  • Chem-Impex. (n.d.). Clorhidrato de (1-metil-1H-pirazol-4-il)metilamina. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazol-4-ylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrazol-4-yl)-. NIST WebBook. Retrieved from [Link]

  • Mocan, T., et al. (2014). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. Retrieved from [Link]

  • ACG Publications. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • ResearchGate. (2016). A BRIEF REVIEW ON RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

  • ResearchGate. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubMed. (2014). Biopharmaceutical profiling of new antitumor pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • BJSTR. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Synthesis of Novel Antiproliferative Agents Utilizing 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1][2] In the realm of oncology, pyrazole derivatives have been instrumental in the development of targeted therapies that offer enhanced efficacy and reduced off-target toxicities compared to traditional chemotherapy.[1][2] Numerous pyrazole-containing compounds have been successfully translated into clinical use, including FDA-approved kinase inhibitors like Crizotinib and Pralsetinib, which have revolutionized the treatment of specific cancer subtypes.[3]

The therapeutic success of pyrazole-based drugs stems from their ability to potently and selectively inhibit key players in cancer cell proliferation and survival pathways. These targets often include cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Bruton's tyrosine kinase (BTK), among others.[2] The pyrazole ring can act as a bioisosteric replacement for other functionalities, improving pharmacokinetic properties and enabling specific interactions within the ATP-binding pockets of kinases. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the pyrazole core and its substituents can profoundly impact target selectivity and antiproliferative potency.[2]

This application note provides a detailed guide for researchers and drug development professionals on the synthesis of novel antiproliferative compounds using 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride as a key building block. We will present a representative synthetic protocol for the coupling of this amine with a biologically relevant heterocyclic carboxylic acid, discuss the rationale behind the experimental design, and provide methods for the evaluation of the synthesized compounds' antiproliferative activity.

Strategic Approach to Synthesis: Leveraging Amide Bond Formation for Kinase Inhibitor Scaffolds

The primary amino group of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride offers a convenient handle for derivatization, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, allowing for the facile combination of diverse building blocks to generate libraries of compounds for biological screening. In the context of kinase inhibitor design, the pyrazole moiety can serve as a hinge-binding element, while the appended scaffold, introduced via the amide linkage, can occupy the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.

Our representative protocol will focus on the coupling of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine with a substituted pyrimidine carboxylic acid. Pyrimidine rings are prevalent in numerous kinase inhibitors, often forming key hydrogen bonds with the kinase hinge region.[3][4]

Experimental Protocols

Protocol 1: Synthesis of N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)-2-(arylamino)pyrimidine-4-carboxamide

This protocol details a representative amide coupling reaction between 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine and a pre-synthesized pyrimidine carboxylic acid. The synthesis of the carboxylic acid component is also outlined, based on established literature procedures.[3]

A. Synthesis of 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid

  • Step 1: Synthesis of methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate.

    • To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add methyl-1H-pyrazole-4-carboxylate (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 4 hours under an inert atmosphere (e.g., argon or nitrogen).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with ice-cold water.

    • Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography to yield the title compound.[3]

  • Step 2: Synthesis of methyl 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate.

    • To a solution of methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in DMF, add 3,5-dimethylaniline (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 80 °C for 4 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Work-up and purify as described in Step 1 to obtain the desired product.[3]

  • Step 3: Hydrolysis to the carboxylic acid.

    • Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4, which should precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.[3]

B. Amide Coupling with 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

  • To a solution of 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (1.2 eq), a peptide coupling reagent such as HATU (1.5 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).[3]

  • Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)-2-((3,5-dimethylphenyl)amino)pyrimidine-4-carboxamide.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of Synthetic Workflow

Synthetic_Workflow cluster_acid Synthesis of Pyrimidine Carboxylic Acid cluster_coupling Amide Coupling A 2,4-Dichloropyrimidine C Methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate A->C K2CO3, DMF, 80°C B Methyl-1H-pyrazole-4-carboxylate B->C E Methyl 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylate C->E K2CO3, DMF, 80°C D 3,5-Dimethylaniline D->E F 1-(2-((3,5-dimethylphenyl)amino)pyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid E->F LiOH, THF/H2O H Final Product F->H HATU, DIPEA, DMF G 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine HCl G->H Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Inhibition by Pyrazole Compound Rb Rb CDK46->Rb Phosphorylates Rb_p pRb CDK46->Rb_p E2F E2F Rb->E2F Inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription

Caption: Simplified diagram of the CDK4/6-Rb-E2F pathway in the G1 phase of the cell cycle, a common target for pyrazole-based inhibitors.

Conclusion and Future Directions

The use of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride as a versatile building block provides a straightforward entry into novel chemical space for the discovery of potent antiproliferative agents. The robust nature of amide coupling reactions allows for the generation of diverse compound libraries, which can be screened to identify lead candidates with desirable activity and selectivity profiles. Further optimization of these leads, guided by structure-activity relationship studies and computational modeling, can pave the way for the development of next-generation targeted cancer therapies. The protocols and data presented herein serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling Reactions with 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Welcome to the technical support center for optimizing amide coupling reactions involving 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of pyrazole amide derivatives.[1] As a key building block in pharmaceutical and agrochemical research, understanding the nuances of this reagent is crucial for successful synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: My starting amine is a hydrochloride salt. How does this affect my reaction setup?

A: 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is an ammonium salt. The protonated amine is not nucleophilic and will not react with the activated carboxylic acid. Therefore, you must add a base to neutralize the hydrochloride and liberate the free amine in situ. A common practice is to add at least two equivalents of a non-nucleophilic tertiary amine base. The first equivalent neutralizes the HCl salt, and the second equivalent acts as a base for the coupling reaction itself, facilitating the deprotonation of the carboxylic acid and scavenging any protons generated during the reaction.[3][4]

Q2: Which base should I choose for the reaction?

A: The choice of base is critical. Hindered, non-nucleophilic tertiary amines are preferred to avoid side reactions.

  • Diisopropylethylamine (DIPEA or Hünig's base): This is a common choice due to its strong basicity and steric hindrance, which prevents it from competing with the primary amine as a nucleophile.

  • Triethylamine (TEA or Et3N): Also widely used, but it is slightly more nucleophilic than DIPEA and can sometimes lead to side products.[3]

  • N-methylmorpholine (NMM): A suitable alternative, though sometimes associated with lower yields in challenging couplings.[3]

Avoid using nucleophilic bases like pyridine unless specifically required by the protocol, as it can be acylated by the activated carboxylic acid.[4]

Q3: What are the most common coupling reagents to use with this amine?

A: The selection of a coupling reagent is one of the most critical factors for a successful reaction.[5] The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.

Coupling Reagent ClassExamplesMechanism of ActionProsCons
Carbodiimides EDC, DCC, DICReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]Cost-effective, widely available.Can lead to racemization of chiral carboxylic acids; DCC byproduct (DCU) is poorly soluble.[6]
Phosphonium Salts PyBOP, BOPForms an activated OBt or OAt ester, which then reacts with the amine.[6]High efficiency, low racemization, suitable for difficult couplings.Can be more expensive; BOP generates a carcinogenic byproduct (HMPA).[6]
Uronium/Aminium Salts HATU, HBTUSimilar to phosphonium salts, forms an activated ester. HATU is based on HOAt, which is more reactive than HOBt.[6]Very fast reaction rates, high yields, low racemization.Higher cost, can be moisture-sensitive.

For routine couplings, EDC in combination with an additive like HOBt is a good starting point. For more challenging couplings (e.g., with sterically hindered carboxylic acids), HATU or PyBOP are excellent choices.[6]

Q4: Why do I need to use an additive like HOBt or HOAt with carbodiimide coupling reagents?

A: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two main reasons:

  • Suppressing Racemization: The O-acylisourea intermediate formed with carbodiimides is highly reactive and prone to racemization, especially with α-amino acids.[4][6] HOBt or HOAt rapidly traps this intermediate to form a more stable active ester, which is less susceptible to racemization.[6]

  • Increasing Efficiency: The active esters formed with these additives are highly efficient acylating agents, often leading to higher yields and cleaner reactions. HOAt-based reagents like HATU are generally more reactive and can provide better results for difficult couplings.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I've run my reaction overnight, but TLC/LC-MS analysis shows mostly unreacted starting materials. What went wrong?

A: This is a common issue that can stem from several factors related to reaction setup and reagent choice.

Potential Cause 1: Incomplete Neutralization of the Amine Salt

  • Explanation: The primary amine of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride is protonated and non-nucleophilic. If an insufficient amount of base is used, the amine will not be available to react.

  • Solution:

    • Ensure you are using at least 2 equivalents of a suitable base (e.g., DIPEA, Et3N).

    • Consider pre-mixing the amine hydrochloride and the base in your solvent for 15-30 minutes before adding the carboxylic acid and coupling reagent. This ensures the free amine is generated before other reactions can occur.

Potential Cause 2: Ineffective Carboxylic Acid Activation

  • Explanation: The carboxylic acid must be activated to react with the amine.[5] This activation step can fail due to poor reagent quality or suboptimal conditions.

  • Solution:

    • Check Reagent Quality: Coupling reagents, especially uronium salts like HATU, can be moisture-sensitive. Use freshly opened bottles or store them properly in a desiccator.

    • Optimize Activation Time: When using a two-step procedure (pre-activation), allow the carboxylic acid, coupling reagent, and base to stir for 15-60 minutes at 0 °C to room temperature to form the active ester before adding the amine.

    • Switch Coupling Reagents: If a carbodiimide like EDC/HOBt fails, switch to a more powerful reagent like HATU or PyBOP, which are often more effective for heterocyclic amines or sterically demanding substrates.[6]

Potential Cause 3: Poor Solubility

  • Explanation: If any of the reagents are not fully dissolved, the reaction will be slow or incomplete.[5]

  • Solution:

    • Choose an Appropriate Solvent: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices. DMF is generally better at dissolving polar starting materials and salts.

    • Ensure Complete Dissolution: Make sure all components are fully dissolved before proceeding. You may need to gently warm the mixture or use a co-solvent.

Problem 2: Formation of Significant Side Products

Q: My reaction produces the desired product, but I'm also seeing several side products that are difficult to separate. How can I get a cleaner reaction?

A: Side product formation often points to issues with the coupling reagent, reaction temperature, or stoichiometry.

Potential Cause 1: Racemization of the Carboxylic Acid

  • Explanation: If your carboxylic acid has a stereocenter (especially an α-amino acid), the highly reactive activated intermediate can lead to epimerization.

  • Solution:

    • Use an Additive: Always use HOBt or, preferably, HOAt with carbodiimide reagents.[6]

    • Lower the Temperature: Running the reaction at 0 °C can minimize racemization.

    • Use a Different Reagent: Uronium or phosphonium reagents like HATU and PyBOP are specifically designed to suppress racemization.[6]

Potential Cause 2: N-Acylurea Formation (with Carbodiimides)

  • Explanation: The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your activated acid. This is more common with sterically hindered carboxylic acids or poorly nucleophilic amines.

  • Solution:

    • Add HOBt/HOAt: These additives rapidly convert the O-acylisourea to an active ester, outcompeting the rearrangement.

    • Use a 1:1 Stoichiometry: Using a large excess of the carbodiimide can sometimes exacerbate this issue. Stick to 1.1-1.2 equivalents.

Potential Cause 3: Di-acylation or Other Reactions with the Pyrazole Ring

  • Explanation: While the primary amine is the most nucleophilic site, under harsh conditions or with highly reactive coupling agents, acylation at one of the pyrazole nitrogens could theoretically occur, though it is less likely.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the carboxylic acid and coupling reagent. A 1:1.1:1.2 ratio of amine to acid to coupling reagent is a good starting point.

    • Maintain Low Temperatures: Add the coupling reagent at 0 °C to control reactivity.

Problem 3: Difficult Purification

Q: The reaction seems to have worked, but I'm struggling to isolate my pure product. How can I simplify the purification?

A: Purification challenges often arise from byproducts of the coupling reagents or unreacted starting materials.

Potential Cause 1: Water-Soluble Byproducts

  • Explanation: Reagents like EDC and HOBt produce water-soluble byproducts (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea). If your product is extracted into an organic layer, these should be easily removed.

  • Solution:

    • Aqueous Workup: Perform a standard aqueous workup. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove unreacted amine and basic byproducts, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and HOBt. Finish with a brine wash.

    • Resin-Based Scavenging: For small-scale reactions, scavenger resins can be used to remove excess starting materials or byproducts, often simplifying purification to just filtration and solvent evaporation.[7]

Potential Cause 2: Insoluble Byproducts (DCU)

  • Explanation: If you used Dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents and can complicate purification.

  • Solution:

    • Filtration: Most of the DCU can be removed by simple filtration of the reaction mixture.

    • Solvent Choice: DCU has low solubility in acetonitrile. Adding MeCN to the crude product and filtering can help remove residual DCU.

    • Alternative Reagent: The best solution is to use a carbodiimide with a water-soluble byproduct, such as EDC or DIC.[4]

Experimental Protocols & Workflows

General Protocol for Amide Coupling using HATU

This protocol is a robust starting point for coupling 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride with a generic carboxylic acid.

  • Reagent Preparation:

    • In a clean, dry round-bottom flask under an inert atmosphere (N2 or Argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride (1.0 eq).

    • Add DIPEA (2.2 eq). Stir the mixture for 15 minutes at room temperature.

  • Activation and Coupling:

    • Cool the flask to 0 °C in an ice bath.

    • Add HATU (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer with saturated aqueous NaHCO3 (2x), followed by water (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Workflow

A clear workflow helps in planning and executing the experiment systematically.

AmideCouplingWorkflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis & Workup prep_amine Dissolve Amine HCl + Base (2.2 eq) in Solvent prep_acid Add Carboxylic Acid (1.0 eq) prep_amine->prep_acid Stir 15 min cool Cool to 0 °C prep_acid->cool add_reagent Add Coupling Reagent (1.1 eq) cool->add_reagent react Stir at RT (2-16h) add_reagent->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end end purify->end Pure Product TroubleshootingTree start Low Yield or Incomplete Reaction? check_base Used >= 2 eq Base? start->check_base Yes side_products Significant Side Products? start->side_products No check_reagent Coupling Reagent Quality OK? check_base->check_reagent Yes increase_base Increase Base to 2.2 eq & Pre-mix check_base->increase_base No change_reagent Switch to Stronger Reagent (HATU/PyBOP) check_reagent->change_reagent Yes, but still fails use_fresh_reagent Use Fresh/ Anhydrous Reagent check_reagent->use_fresh_reagent No, moisture possible success Problem Solved check_reagent->success Yes change_reagent->success increase_base->success use_fresh_reagent->success check_additive Used HOBt/HOAt with Carbodiimide? side_products->check_additive Yes side_products->success No, clean reaction check_temp Reaction at 0°C? lower_temp Run Reaction at 0°C check_temp->lower_temp No check_temp->success Yes check_additive->check_temp Yes add_additive Add HOBt or HOAt check_additive->add_additive No lower_temp->success add_additive->success

Caption: Decision tree for troubleshooting amide coupling issues.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2023). What are the best conditions for coupling small molecules with EDC? Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2014). Direct formation of amide/peptide bonds from carboxylic acids and amines using B(OCH2CF3)3. Organic letters, 16(5), 1482–1485. Available from: [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Sattler, W., & Steiner, D. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2753. Available from: [Link]

  • Aslam, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 393. Available from: [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved from [Link]

  • Li, Y., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Novoprolabs. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Reddit. (n.d.). Amide coupling help. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). B(OCH2CF3)3-A mild and effective reagent for the direct amidation of carboxylic acids. Synlett, 28(19), 2530-2534. Available from: [Link]

Sources

Optimization

preventing byproduct formation in pyrazole synthesis

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured in a question-and-answer format to directly address the common challenges you may encounter in the lab.

Section 1: Regioisomer Formation in Knorr-Type Syntheses

The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. However, when using an unsymmetrical 1,3-dicarbonyl, the formation of two regioisomers is a frequent and significant challenge.

Question: I'm getting a mixture of two regioisomers in my pyrazole synthesis. How can I control the regioselectivity?

Answer: This is one of the most common issues in pyrazole synthesis. The formation of regioisomers arises from the two possible initial condensation points of the hydrazine with the unsymmetrical 1,3-dicarbonyl. The regiochemical outcome is a delicate interplay of steric and electronic factors of the substrates, as well as the reaction conditions.[1]

  • Understanding the Mechanism: The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl. The relative reactivity of these carbonyls dictates the initial product distribution.

  • Key Factors Influencing Regioselectivity:

    • Steric Hindrance: A bulkier substituent on the 1,3-dicarbonyl will generally disfavor nucleophilic attack at the adjacent carbonyl carbon. Similarly, a sterically demanding substituent on the hydrazine can influence which nitrogen atom participates in the initial condensation.

    • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it. The nucleophilicity of the hydrazine nitrogens also plays a crucial role.

    • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity.

The following diagram illustrates the two competing pathways leading to the formation of regioisomers:

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Pathway A Pathway A Unsymmetrical\n1,3-Dicarbonyl->Pathway A Attack at C1 Pathway B Pathway B Unsymmetrical\n1,3-Dicarbonyl->Pathway B Attack at C3 Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Pathway A Substituted\nHydrazine->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2

Caption: Competing pathways in pyrazole synthesis leading to regioisomers.

Troubleshooting and Optimization Strategies:

StrategyPrincipleExperimental ProtocolExpected Outcome
Solvent Selection The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the competing pathways. Fluorinated alcohols, for instance, have been shown to enhance regioselectivity.[2]Protocol 1: Dissolve the 1,3-dicarbonyl (1.0 eq) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Add the substituted hydrazine (1.1 eq) and heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS.Increased formation of one regioisomer over the other.
pH Control The pH of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups. Acid catalysis can favor attack at the more basic carbonyl oxygen.Protocol 2: Perform the reaction in an acidic medium (e.g., acetic acid or ethanol with a catalytic amount of HCl). Alternatively, using arylhydrazine hydrochlorides can favor the formation of one regioisomer.[3]Shifting the isomeric ratio towards the thermodynamically favored product.
Temperature Control Lower temperatures can favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer.Protocol 3: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) and monitor for the formation of the desired isomer. Compare the results with a reaction run at a higher temperature (e.g., reflux).Potentially reversing or enhancing the regioselectivity.
Catalyst Choice Lewis or Brønsted acid catalysts can selectively activate one of the carbonyl groups.Protocol 4: Screen a variety of catalysts such as Yb(PFO)3, Sc(OTf)3, or iodine to identify one that provides the desired regioselectivity.[4]Improved yield and selectivity for a single regioisomer.

Section 2: Pyrazoline Formation and Oxidation

Question: My reaction seems to have stalled at the pyrazoline stage. How can I promote aromatization to the pyrazole?

Answer: The formation of a stable pyrazoline intermediate is a common observation, especially when the reaction conditions are not sufficiently forcing to facilitate the final dehydration/oxidation step.[5]

  • Mechanistic Insight: The cyclization of the hydrazone intermediate initially forms a non-aromatic pyrazoline. Aromatization requires the elimination of a molecule of water. In some cases, an oxidation step is necessary.

Strategies for Aromatization:

  • In-situ Oxidation:

    • Protocol 5: After the initial condensation and cyclization, introduce an oxidizing agent directly to the reaction mixture. Common and effective oxidizing agents include:

      • Bromine in a suitable solvent: Add a solution of bromine (1.1 eq) dropwise to the reaction mixture at room temperature.[6]

      • Oxygen in DMSO: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be a benign and effective method.[6]

      • Copper(II) salts: In some cases, the catalyst used for the condensation, such as Cu(OTf)2, can also facilitate in-situ aerobic oxidation.

  • Post-reaction Oxidation:

    • If the pyrazoline has been isolated, it can be redissolved and treated with an oxidizing agent. This allows for purification of the intermediate before the final oxidation step.

The following workflow outlines the decision-making process for addressing pyrazoline formation:

G Start Reaction Monitoring (TLC/LC-MS) Check Is Pyrazoline the Major Product? Start->Check InSitu In-situ Oxidation Check->InSitu Yes End Desired Pyrazole Check->End No PostRxn Isolate and Oxidize InSitu->PostRxn If in-situ fails InSitu->End PostRxn->End

Caption: Troubleshooting workflow for pyrazoline formation.

Section 3: Selective N-Alkylation of Pyrazoles

Question: I am trying to alkylate my pyrazole, but I'm getting a mixture of N1 and N2 alkylated products. How can I achieve selective N-alkylation?

Answer: The selective N-alkylation of unsymmetrical pyrazoles is a significant challenge due to the presence of two nucleophilic nitrogen atoms. The regioselectivity is influenced by the steric and electronic properties of the pyrazole, the nature of the alkylating agent, and the reaction conditions.[7]

  • Controlling Factors:

    • Steric Hindrance: A bulky substituent on the pyrazole ring will often direct alkylation to the less sterically hindered nitrogen atom.

    • Protecting Groups: The use of a removable protecting group can block one of the nitrogen atoms, allowing for selective alkylation of the other.

    • Nature of the Electrophile: The size and reactivity of the alkylating agent can influence the site of attack.

Strategies for Selective N-Alkylation:

StrategyPrincipleExperimental ProtocolExpected Outcome
Steric Control Utilize a sterically bulky alkylating agent or a pyrazole with a bulky substituent to favor alkylation at the less hindered nitrogen.Protocol 6: React the pyrazole with a sterically demanding alkylating agent, such as a tertiary alkyl halide, in the presence of a non-nucleophilic base like DBU or a hindered base like LDA.Increased formation of the less sterically hindered N-alkylated pyrazole.
Masked Methylating Reagents Use of α-halomethylsilanes as masked methylating reagents can significantly improve N1-selectivity. The bulky silyl group directs the alkylation, and is subsequently removed.[8]Protocol 7: Alkylate the pyrazole with an α-halomethylsilane in the presence of a suitable base. Follow with protodesilylation using a fluoride source (e.g., TBAF) in the presence of water.High N1/N2 regioisomeric ratios, often greater than 99:1.
Enzyme-Catalyzed Alkylation Engineered enzymes can offer exquisite control over regioselectivity in N-alkylation reactions.[9]This is a more advanced technique requiring access to specific enzymes. The protocol involves incubating the pyrazole with a haloalkane in the presence of the appropriate enzyme system.High to complete regioselectivity for one N-alkylated isomer.

Section 4: Purification and Analysis of Pyrazole Isomers

Question: I have a mixture of pyrazole regioisomers. What is the best way to separate and characterize them?

Answer: The separation of pyrazole regioisomers can be challenging due to their similar physical properties. However, a combination of chromatographic and spectroscopic techniques can be effective.

  • Separation Techniques:

    • Column Chromatography: This is the most common method for separating pyrazole isomers.[10] Optimization of the stationary phase (silica gel, alumina) and the mobile phase is crucial. A shallow solvent gradient and careful fraction collection are often required.

    • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide higher resolution.[11]

  • Characterization Techniques:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers.[12][13] The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the isomers. 2D NMR techniques like NOESY and HMBC can be used to unambiguously determine the connectivity and spatial relationships of the substituents, confirming the identity of each isomer.[14]

    • Mass Spectrometry: While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes provide clues to differentiate them.

Troubleshooting Chromatography:

IssuePotential CauseSolution
Poor Separation on TLC Inappropriate solvent system.Screen a variety of solvent systems with different polarities. Consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent.
Co-elution on Column Similar retention factors of the isomers.Use a longer column with a smaller particle size stationary phase. Employ a very shallow solvent gradient.
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., a small amount of base for basic pyrazoles) to suppress these interactions.[15]

References

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  • Shen, Z., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218.
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  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (2022). Organic & Biomolecular Chemistry, 20(4), 817-826.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(23), 8251.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2235-2240.
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  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 24(24), 4587.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). The Journal of Organic Chemistry, 73(6), 2412-2415.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). The Journal of Organic Chemistry, 89(6), 3738-3746.
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  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2013). ACS Omega, 3(1), 1879-1886.
  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2019). Organic Letters, 21(15), 5853-5857.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. (2025).
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  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2022).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2014). UAB Divulga.
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Validation

A Senior Application Scientist's Guide to Pyrazole Building Blocks: A Comparative Analysis of Reactivity

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Chemistry

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antimicrobial compounds.[3][4][5] This prevalence is due not only to the pyrazole's ability to engage in critical hydrogen bonding interactions but also to its versatile chemical reactivity, which allows for precise molecular tailoring.

However, harnessing this versatility requires a deep understanding of the subtle factors that govern its reactivity. The pyrazole ring presents multiple sites for functionalization—two distinct nitrogen atoms and three carbon atoms—each with unique electronic properties. The choice of starting material, substituents, and reaction conditions can dramatically alter the outcome of a synthetic transformation, leading to different isomers with potentially divergent biological activities.

This guide provides an in-depth comparison of the reactivity of common pyrazole building blocks. Moving beyond simple procedural lists, we will explore the underlying principles of regioselectivity in N-functionalization, electrophilic substitution, and modern cross-coupling reactions. By understanding the causality behind these experimental choices, researchers can more effectively design and execute syntheses to achieve their desired molecular targets.

The Electronic Landscape of the Pyrazole Ring

The reactivity of pyrazole is a direct consequence of its electronic structure. It is a π-electron-rich aromatic system, which predisposes it to electrophilic attack on the carbon skeleton.[1] The two nitrogen atoms, however, have distinct roles:

  • N1 (The 'Pyrrole-like' Nitrogen): This nitrogen bears a hydrogen atom and its lone pair is involved in the aromatic system. It is not basic but can be deprotonated by a base to form the highly nucleophilic pyrazolate anion.[6][7] This site is the primary target for reactions like alkylation and arylation.

  • N2 (The 'Pyridine-like' Nitrogen): This nitrogen's lone pair is in an sp² orbital, perpendicular to the aromatic π-system. It is basic and is the site of protonation.[6][7] Its nucleophilicity is key to its reactivity.

This electronic arrangement dictates that nucleophilic attacks are favored at the nitrogen atoms, while electrophilic substitution preferentially occurs at the C4 position.[1][8]

Caption: A map of the primary reactivity sites on the pyrazole scaffold.

Part 1: The N-Alkylation Challenge — A Battle of Regioselectivity

N-alkylation is arguably the most common reaction performed on pyrazoles, but for unsymmetrically substituted pyrazoles (e.g., 3-methyl-1H-pyrazole), it presents a significant challenge: the formation of a mixture of N1 and N2 regioisomers.[9] Controlling this selectivity is paramount for any synthetic campaign.

Causality Behind Regioselectivity

The ratio of N1 to N2 alkylation products is not random; it is dictated by a delicate balance of steric hindrance, electronics, and the nature of the base used.

  • Steric Effects: This is often the dominant factor. A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen atom, directing the incoming electrophile to the more accessible nitrogen. For instance, in a 3-substituted pyrazole, alkylation will preferentially occur at the distal N1 atom.[2]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -CO₂Et or -CF₃ increase the acidity of the N-H proton, facilitating deprotonation. The resulting anion's charge distribution is then influenced by the EWG, which can affect the relative nucleophilicity of the two nitrogen atoms.[9][10]

  • Reaction Conditions (The "Base Effect"): The choice of base is a powerful tool for controlling regioselectivity.

    • Non-coordinating Bases (e.g., hindered amines like 2,6-lutidine or DBU): These bases simply deprotonate the pyrazole, leading to a "free" pyrazolate anion. In this case, the reaction is often under kinetic control, and the outcome is primarily determined by the inherent steric and electronic properties of the pyrazole itself.[10]

    • Coordinating Metallic Bases (e.g., NaH, KOt-Bu): These bases can form a metal-pyrazolate salt. The metal cation can coordinate to the more basic, pyridine-like N2 nitrogen, effectively "masking" it and directing the alkylation to the N1 position.[9][10]

N_Alkylation_Workflow cluster_conditions Reaction Conditions cluster_products Products start Unsymmetrical 3-R-Pyrazole cond1 Condition A: Bulky R group (e.g., t-Bu) OR Coordinating Base (e.g., NaH) start->cond1 Steric hindrance or N2 coordination dominates cond2 Condition B: Small R group (e.g., Me) AND Non-coordinating Base start->cond2 Kinetic control/ subtle electronics prod1 Major Product: 1,3-Disubstituted Pyrazole cond1->prod1 Alkylation at N1 prod2 Major Product: 1,5-Disubstituted Pyrazole cond2->prod2 Alkylation at N2

Caption: Logical workflow for predicting N-alkylation regioselectivity.

Comparative Data: N-Alkylation of Substituted Pyrazoles
Pyrazole SubstrateElectrophileBaseSolventN1:N2 RatioReference
3-(CO₂Et)-5-methylpyrazoleMeI2,6-LutidineDioxane1:1.6
3-(CO₂Et)-5-methylpyrazoleMeIKOt-BuDioxane>20:1
3-CF₃-5-acetylpyrazoleEthyl bromoacetateK₂CO₃Acetone1:1
3-Phenyl-1H-pyrazoleAcrylonitrileNone (catalyst-free)MeCN>99:1 (N1)
Self-Validating Protocol: Regioselective N1-Alkylation using a Coordinating Base

This protocol demonstrates the use of a potassium base to selectively alkylate the N1 position of a pyrazole bearing an electron-withdrawing group, a common strategy in pharmaceutical synthesis.[10]

  • System Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(ethoxycarbonyl)-5-methyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous dioxane (approx. 0.1 M concentration). Stir the mixture to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (KOt-Bu) (1.1 eq) portion-wise. Causality: KOt-Bu is a strong, coordinating base. The potassium ion will associate with the more electron-rich N2 atom, sterically and electronically favoring subsequent attack at N1.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes.

  • Electrophile Addition: Add methyl iodide (MeI) (1.2 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-methyl-3-(ethoxycarbonyl)-5-methyl-1H-pyrazole. The high regioselectivity (>20:1) serves as an internal validation of the coordinating base principle.

Part 2: C-Functionalization via Electrophilic Aromatic Substitution (SEAr)

While N-functionalization is common, modifying the carbon backbone is essential for building molecular complexity. The π-rich pyrazole ring readily undergoes electrophilic aromatic substitution (SEAr).

The Inherent C4-Selectivity

Across a wide range of electrophilic reactions—including halogenation, nitration, and sulfonation—substitution overwhelmingly occurs at the C4 position.[1][3][11]

  • Mechanistic Rationale: The Wheland intermediate formed by electrophilic attack at C4 is more stable than the intermediates formed from attack at C3 or C5. Attack at C3 or C5 places a positive charge adjacent to the electron-deficient, pyridine-like N2 atom and disrupts the N-N bond's contribution to aromaticity, a highly unfavorable state.[6][11] Attack at C4 keeps the positive charge delocalized across three atoms without this severe destabilization.

Comparing Reactivity: The Role of Substituents

The speed and efficiency of C4 substitution are highly dependent on the other groups on the ring.

  • Unsubstituted/Alkyl-Substituted Pyrazoles (Activated): These are electron-rich and react readily under standard SEAr conditions. For example, bromination can be achieved with bromine in acetic acid.[3][4]

  • Pyrazoles with Electron-Withdrawing Groups (Deactivated): Pyrazoles bearing groups like -NO₂, -COOH, or -CF₃ are significantly deactivated.[12] The ring is less nucleophilic, and harsher conditions are required (e.g., fuming sulfuric acid for sulfonation).[3] In extreme cases, such as the protonated pyrazolium cation, the ring becomes highly resistant to electrophilic attack.[3]

Comparative Data: C4-Bromination of Pyrazoles
Pyrazole SubstrateBrominating AgentConditionsYield of 4-Bromo ProductReference
1H-PyrazoleBr₂ in CHCl₃Room TempModerate (poor yields noted)
1H-PyrazoleBr₂ in alkaline solutionRoom TempEfficient
Pyrazoles with -NO₂ or -COOHElectrochemical ChlorinationNH₄Cl, MeCN/H₂O41-93%
Self-Validating Protocol: C4-Nitration of 1-Phenylpyrazole

This protocol details the selective nitration at the C4 position, a foundational step for further synthetic transformations.[3][13]

  • System Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenyl-1H-pyrazole (1.0 eq).

  • Acid Addition: Cool the flask to 0 °C in an ice-salt bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄) (3-4 volumes). Stir until all the pyrazole has dissolved.

  • Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid (HNO₃) (1.1 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not rise above 10 °C. Causality: The strong acid protonates the N2 nitrogen, deactivating the ring. However, the inherent electronic preference for C4 attack is so strong that substitution still proceeds regioselectively at this position, albeit under forcing conditions.

  • Stirring: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude solid can be recrystallized from ethanol to yield pure 4-nitro-1-phenyl-1H-pyrazole. The clean formation of a single regioisomer validates the powerful directing effect of the pyrazole core electronics.

Part 3: C-Functionalization via Modern Cross-Coupling

For the assembly of complex drug candidates, transition-metal-catalyzed cross-coupling reactions are indispensable.[14][15] These methods rely on pre-functionalized building blocks, typically halopyrazoles or pyrazole-boronic acids/esters, and offer unparalleled scope for creating C-C and C-heteroatom bonds.

Reactivity of Halopyrazole Building Blocks

Halogenated pyrazoles are key electrophilic partners in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Suzuki-Miyaura Coupling: This Pd-catalyzed reaction between a halide and a boronic acid is a cornerstone of modern synthesis.[16][17] 4-Bromopyrazoles are excellent substrates, reacting efficiently under a variety of standard conditions. 3(5)-Bromopyrazoles can also be used, though their reactivity can sometimes be modulated by coordination of the N2 atom to the metal center.

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds and is critical for synthesizing many bioactive compounds. Modern catalyst systems with specialized phosphine ligands are highly effective for the amination of challenging substrates like 4-bromopyrazoles.[18]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Coupled Product (Py-Ar) Transmetal->Product Release PyX 4-Bromopyrazole (Py-X) PyX->OxAdd ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) + Base ArBOH2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a 4-bromopyrazole.

Comparative Data: Suzuki-Miyaura Coupling of Bromopyrazoles
Pyrazole SubstrateCoupling PartnerCatalyst/LigandBaseYieldReference
1-Me-4-bromopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃~85%(General knowledge based on[16])
N-Acyl-pyrazolesPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄50-90%
4-bromo-1H-pyrazoleVarious aminestBuBrettPhos Pd G3LHMDS60-95%
Self-Validating Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole

This protocol employs a standard, robust catalyst system for the formation of a C4-aryl bond.

  • System Preparation: In an oven-dried vial, combine 1-benzyl-4-bromo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

  • Inerting: Seal the vial with a septum cap and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Catalyst/Solvent Addition: Under the inert atmosphere, add the catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add a degassed solvent mixture, typically Dioxane/Water (4:1, approx. 0.2 M). Causality: The Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the C-Br bond. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[17]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the 4-aryl-1-benzyl-1H-pyrazole. The successful formation of the C-C bond validates the chosen catalytic system's efficacy.

Conclusion and Future Outlook

The reactivity of the pyrazole ring is a nuanced interplay of steric, electronic, and environmental factors. A foundational understanding reveals clear patterns: N-functionalization is governed by a competition between two nitrogen atoms, controllable by sterics and base selection; C-functionalization via electrophilic substitution shows a powerful intrinsic preference for the C4 position, which can be modulated by activating or deactivating groups.

For the modern medicinal chemist, the true power of pyrazole building blocks is unlocked through transition-metal-catalyzed cross-coupling. By starting with selectively halogenated or boronylated pyrazoles, chemists can bypass the challenges of inherent regioselectivity and construct complex, multi-vector molecules with high precision. Furthermore, the emerging field of direct C-H functionalization promises to revolutionize pyrazole synthesis by allowing for the selective formation of C-C and C-X bonds on an unfunctionalized core, often guided by a directing group.[14][15][19] As these methods mature, the already "privileged" pyrazole scaffold will become an even more powerful tool in the quest for novel therapeutics and materials.

References

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Comparative

A Technical Guide to 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride and its Place Among Pyrazole Amines in Research and Development

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active molecules and approved pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its inherent chemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block in the design of novel therapeutics.[3] This guide provides a comprehensive comparison of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, a specific pyrazole amine, with other members of this chemical class, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Pyrazole Amine Landscape: A Structural and Functional Overview

Pyrazole amines are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, with an amine-containing substituent. The position of the amine group and other substituents on the pyrazole ring significantly influences the compound's physicochemical properties and biological activity.[4] This structural diversity has led to the development of pyrazole derivatives with a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antipsychotic activities.[1][2]

1.1. Structural Isomers and Their Implications

The positioning of the aminoalkyl group on the pyrazole ring (positions 3, 4, or 5) is a critical determinant of a compound's pharmacological profile. While 3- and 5-aminopyrazoles have been extensively investigated for their anti-inflammatory and anticancer properties, 4-aminopyrazoles have garnered attention for their potential as anticonvulsant and antioxidant agents.[5]

The subject of this guide, 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride, features an ethanamine substituent at the 4-position and a methyl group on one of the pyrazole nitrogens. This specific arrangement influences its basicity, lipophilicity, and steric profile, all of which are crucial for its interaction with biological targets.

Comparative Analysis: 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride vs. Other Pyrazole Amines

A direct, head-to-head comparative study of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride against a wide range of other pyrazole amines is not extensively documented in publicly available literature. However, by examining the structure-activity relationships (SAR) of related pyrazole derivatives, we can infer its potential performance characteristics.

Table 1: Comparative Profile of Representative Pyrazole Amines

CompoundStructureKey Biological Target(s)Reported Potency (IC₅₀/Kᵢ)Key SAR Insights
1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride

Putative: GPCRs (e.g., Dopamine, Serotonin receptors), KinasesData not publicly availableThe 4-aminoethyl substitution may confer activity at aminergic GPCRs. The N-methyl group can influence solubility and metabolic stability.
4-Amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride Antioxidant pathwaysPronounced antioxidant activity in ABTS, FRAP, and ORAC assays.[5]The 4-amino and 5-hydroxyl groups are crucial for antioxidant activity.[5]
1,5-Bisphenylpyrazoles MALT1 proteaseIC₅₀: 0.49 µM for lead compound.[6]Phenyl groups at positions 1 and 5 are critical for potent allosteric inhibition.[6]
Pyrazolo[3,4-g]isoquinolines Various KinasesVaries with substitutionThe fused ring system provides a rigid scaffold for kinase interaction.[7]

Causality Behind Structural Choices: The selection of a 4-substituted pyrazole amine like 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride in a drug discovery program is often driven by the hypothesis that this substitution pattern will favor interaction with specific biological targets. For instance, the ethanamine side chain is a common feature in ligands for monoamine receptors, suggesting a potential role in modulating dopaminergic or serotonergic signaling.[8][9] The N-methylation of the pyrazole ring is a common strategy to enhance metabolic stability and brain penetration.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous comparison of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride with other pyrazole amines, the following experimental protocols are provided. These assays are fundamental in characterizing the pharmacological profile of novel compounds.

Synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine Hydrochloride and Analogs

A general synthetic route to 4-aminoalkylpyrazoles can be adapted to produce a series of analogs for comparative studies.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Henry Reaction cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Salt Formation A 1-Methyl-4-formyl-1H-pyrazole C 1-Methyl-4-(2-nitroprop-1-en-1-yl)-1H-pyrazole A->C Base (e.g., NH4OAc) B Nitroethane B->C D 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine C->D Reducing Agent (e.g., LiAlH4 or H2/Pd-C) E 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride D->E HCl in ether

Figure 1: General synthetic workflow for 1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride.

Step-by-Step Methodology:

  • Henry Reaction: To a solution of 1-methyl-4-formyl-1H-pyrazole in a suitable solvent (e.g., acetic acid), add nitroethane and a base catalyst (e.g., ammonium acetate). Reflux the mixture to afford 1-methyl-4-(2-nitroprop-1-en-1-yl)-1H-pyrazole.

  • Reduction: The nitroalkene intermediate is then reduced to the corresponding amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (H₂ over Palladium on carbon).

  • Salt Formation: The resulting free base, 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine, is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

Rationale for Methodological Choices: This synthetic route is versatile and allows for the introduction of diversity at multiple points. Different substituted pyrazole aldehydes can be used as starting materials, and various nitroalkanes can be employed in the Henry reaction to generate a library of pyrazole ethanamine analogs for SAR studies.

In Vitro Pharmacological Evaluation

This protocol is essential for determining the binding affinity of the test compounds to specific G protein-coupled receptors, such as dopamine and serotonin receptors.[10][11]

Binding_Assay_Workflow A Prepare receptor membranes from cells expressing the target GPCR B Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound A->B Incubation Buffer C Separate bound from free radioligand by rapid filtration B->C Glass Fiber Filters D Quantify radioactivity on the filter using a scintillation counter C->D E Calculate Ki values from competition binding curves D->E Non-linear regression analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for dopamine D₂ receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Rationale for Methodological Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The choice of radioligand is critical and should be a high-affinity, selective ligand for the target receptor.

This assay measures the ability of a compound to act as an agonist or antagonist at Gs or Gi-coupled GPCRs by quantifying changes in intracellular cyclic AMP (cAMP) levels.[12][13][14]

cAMP_Assay_Workflow A Seed cells expressing the target GPCR in a 96-well plate B Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) A->B C Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of agonist plus varying concentrations of the test compound (for antagonist mode) B->C D Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based) C->D E Determine EC₅₀ or IC₅₀ values from dose-response curves D->E Non-linear regression analysis

Figure 3: Workflow for a cell-based cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the GPCR of interest in a 96-well plate and grow to confluence.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

  • Compound Addition: For agonist testing, add increasing concentrations of the test compound. For antagonist testing, add a fixed concentration of a known agonist along with increasing concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • cAMP Measurement: Lyse the cells and quantify the intracellular cAMP concentration using a commercially available kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Rationale for Methodological Choices: The cAMP assay provides a functional readout of GPCR activation and is crucial for distinguishing between agonists, antagonists, and inverse agonists. The use of a phosphodiesterase inhibitor is essential to amplify the signal and obtain a robust assay window.

This protocol is used to assess the inhibitory activity of pyrazole amines against a panel of protein kinases, which are common targets for this class of compounds.[7][15][16]

Step-by-Step Methodology:

  • Assay Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Rationale for Methodological Choices: Screening against a panel of kinases is important to determine the selectivity profile of the test compounds. Different detection methods offer varying levels of sensitivity, throughput, and safety.

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed biological effects are not due to general toxicity.[17][18][19][20]

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line or a neuronal cell line) in a 96-well plate.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or MTS assay, which measures mitochondrial activity, or a trypan blue exclusion assay.

  • Data Analysis: Determine the percentage of cell viability relative to a vehicle-treated control and calculate the CC₅₀ (50% cytotoxic concentration).

Rationale for Methodological Choices: The MTT and MTS assays are colorimetric assays that are simple, rapid, and suitable for high-throughput screening. It is often advisable to use more than one type of viability assay to confirm the results.

Conclusion and Future Directions

1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride represents a specific chemical entity within the broad and pharmacologically rich class of pyrazole amines. While direct comparative data is limited, its structural features suggest potential activity at aminergic GPCRs and kinases. The provided experimental protocols offer a robust framework for researchers to systematically evaluate this compound and its analogs, thereby elucidating its pharmacological profile and potential therapeutic applications.

Future research should focus on synthesizing a focused library of 4-aminoalkylpyrazoles with systematic variations in the alkyl chain length, substitution on the pyrazole ring, and N-substituents. Screening this library against a diverse panel of biological targets will be crucial in identifying lead compounds with high potency and selectivity. Furthermore, in-depth pharmacokinetic and in vivo efficacy studies will be necessary to translate promising in vitro findings into potential clinical candidates.

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Validation

A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Activity of Pyrazole Derivatives

For drug development professionals, researchers, and scientists, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[1][2] Marketed drugs like Celecoxib, a selec...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the pyrazole scaffold is a cornerstone of medicinal chemistry, renowned for its diverse biological activities.[1][2] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of this heterocyclic nucleus in treating inflammation.[1][3] This guide provides an in-depth, structured approach to validating the anti-inflammatory properties of novel pyrazole derivatives, moving beyond simple screening to a robust, multi-tiered evaluation process. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating layer of evidence.

The Central Hypothesis: Selective COX-2 Inhibition

Inflammation is a complex biological response, with cyclooxygenase (COX) enzymes playing a pivotal role.[4] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at inflammatory sites and is responsible for synthesizing pro-inflammatory prostaglandins.[4][5] The therapeutic goal for many anti-inflammatory agents is to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[6][7] Our validation workflow is designed to rigorously test this hypothesis for new pyrazole derivatives.

A Multi-Tiered Validation Workflow

A logical, tiered approach is essential for efficiently validating new chemical entities. This workflow ensures that only the most promising candidates advance, saving time and resources.

Validation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: In Vivo Efficacy T1_Enzyme COX-1/COX-2 Enzyme Inhibition Assay T1_Data Determine IC50 & Selectivity Index (SI) T1_Enzyme->T1_Data Primary endpoint T2_Cell PGE2 Production Assay in LPS-Stimulated Macrophages T1_Data->T2_Cell Promising candidates advance T2_Data Confirm cellular potency & mechanism T2_Cell->T2_Data T3_Model Carrageenan-Induced Paw Edema Model T2_Data->T3_Model Confirmed cellular activity T3_Data Evaluate anti-inflammatory effect in a whole organism T3_Model->T3_Data Conclusion Conclusion T3_Data->Conclusion Lead Candidate Identification

Caption: A tiered workflow for validating anti-inflammatory pyrazole derivatives.

Tier 1: In Vitro Enzymatic Screening

Objective: To determine the direct inhibitory activity of pyrazole derivatives on COX-1 and COX-2 enzymes and to quantify their selectivity.

This initial step is a direct measure of the compound's interaction with its intended targets. A fluorometric or colorimetric assay is typically employed for high-throughput screening.[8]

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methods.[8][9]

Rationale: This assay provides the half-maximal inhibitory concentration (IC50) for each enzyme, which is crucial for calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A high SI indicates greater selectivity for COX-2, which is a desirable trait.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[8]

    • Prepare a solution of arachidonic acid (the substrate) in ethanol.[8]

    • Prepare a cofactor solution containing hematin and glutathione in a Tris-HCl buffer.[9]

    • Prepare a fluorometric probe solution.

  • Assay Plate Setup (96-well plate):

    • Test Wells: Add 10 µL of various concentrations of the pyrazole derivative (dissolved in DMSO) to the wells.

    • Positive Control: Add 10 µL of a known selective COX-2 inhibitor, such as Celecoxib.[8]

    • Negative Control (100% Activity): Add 10 µL of the vehicle (DMSO).

    • Blank: Add assay buffer only.

  • Enzyme Addition and Incubation:

    • Add 10 µL of the respective enzyme (COX-1 or COX-2) to the appropriate wells.

    • Add 50 µL of the cofactor solution to all wells.[9]

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[10]

  • Reaction Initiation and Detection:

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.[9]

    • Immediately add the fluorometric probe. The probe will react with Prostaglandin G2, an intermediate product, to generate a fluorescent signal.

    • Incubate for exactly 2 minutes at 37°C.[10]

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the pyrazole derivative.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI).

Tier 2: Cell-Based Validation

Objective: To confirm that the observed enzymatic inhibition translates to a functional effect in a relevant cellular context.

Rationale: Cell-based assays are critical for verifying that a compound can cross the cell membrane and inhibit the target enzyme within the complex intracellular environment. Macrophages are key players in the inflammatory response, and when stimulated with lipopolysaccharide (LPS), they upregulate COX-2 and produce large amounts of Prostaglandin E2 (PGE2).[11][12]

Protocol 2: PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol uses a murine macrophage cell line to model the inflammatory response.[13]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the pyrazole derivatives (and Celecoxib as a positive control) for 2 hours.[13]

    • Stimulate the cells with 100 ng/mL of LPS to induce inflammation and COX-2 expression.[13] A set of wells should remain unstimulated as a negative control.

  • Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C.[11]

    • After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • PGE2 Quantification (ELISA):

    • Quantify the concentration of PGE2 in the supernatant using a commercially available competitive ELISA kit.[12][14]

    • The principle of this assay is the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.[14] The intensity of the resulting color is inversely proportional to the amount of PGE2 in the sample.[14]

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Determine the IC50 value for the inhibition of PGE2 production for each pyrazole derivative.

Tier 3: In Vivo Efficacy Assessment

Objective: To evaluate the anti-inflammatory efficacy of the lead candidates in a whole-organism model of acute inflammation.

Rationale: The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[15][16][17] Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.[16]

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This protocol must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.[18]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (180-200g) for at least one week.

    • Divide the animals into groups (n=6): Vehicle control, positive control (e.g., Indomethacin or Celecoxib), and treatment groups for each pyrazole derivative at various doses.

  • Compound Administration:

    • Administer the pyrazole derivatives and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[19][20]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V0).[20]

    • Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[15][16]

  • Measurement of Paw Edema:

    • Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[19][20]

  • Data Analysis:

    • Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] x 100.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Mechanistic Insights: The COX-2 Signaling Pathway

Understanding the underlying mechanism is crucial. Pyrazole derivatives primarily exert their anti-inflammatory effects by blocking the COX-2 enzyme, which prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE2.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Inflammation Inflammation (Pain, Swelling, Fever) PGE2->Inflammation Promotes Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Data Interpretation and Comparative Analysis

The data gathered from this three-tiered approach allows for a comprehensive comparison of novel pyrazole derivatives against a known standard.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)PGE2 Inhibition IC50 (µM)Paw Edema Inhibition (%) @ 10 mg/kg
Celecoxib (Standard) 15.00.05>3000.0865%
PZ-Derivative 1 25.00.102500.1560%
PZ-Derivative 2 5.00.50100.7535%
PZ-Derivative 3 >1005.0>208.015%

Interpretation:

  • PZ-Derivative 1 emerges as a strong lead candidate. It displays high potency against COX-2 and an excellent selectivity index, comparable to Celecoxib.[21] This is confirmed by its potent inhibition of PGE2 production in cells and strong efficacy in the in vivo model.

  • PZ-Derivative 2 is a potent inhibitor but lacks selectivity. Its low SI suggests it will likely inhibit both COX-1 and COX-2, potentially leading to gastrointestinal side effects similar to traditional NSAIDs.[6]

  • PZ-Derivative 3 shows poor potency in all assays, indicating it is not a viable candidate for further development.

Conclusion

This structured, multi-tiered validation guide provides a robust framework for assessing the anti-inflammatory potential of novel pyrazole derivatives. By integrating in vitro enzymatic assays, cell-based functional screens, and in vivo efficacy models, researchers can confidently identify lead candidates with high potency and selectivity for COX-2. The causality-driven approach, explaining the "why" behind each protocol, ensures that the generated data is not only comprehensive but also self-validating, paving the way for the development of the next generation of anti-inflammatory therapeutics.

References

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 2
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1-(1-Methyl-1H-pyrazol-4-yl)ethanamine hydrochloride
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